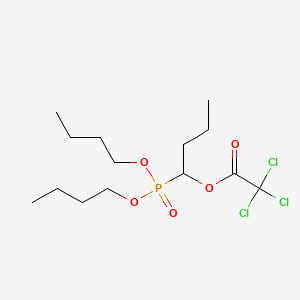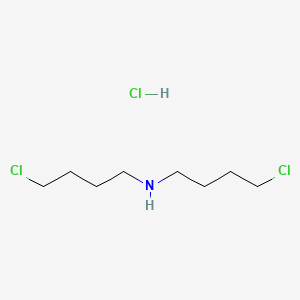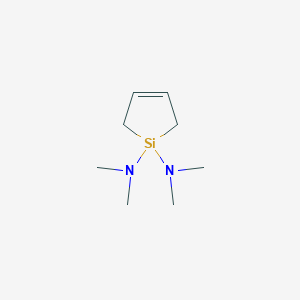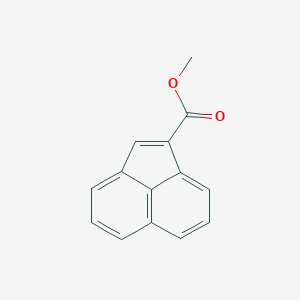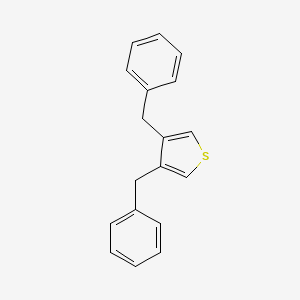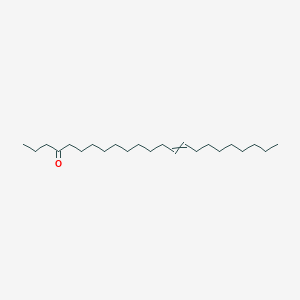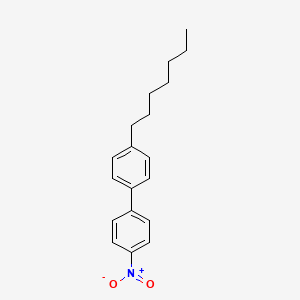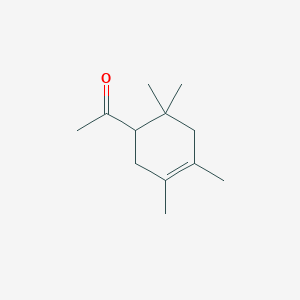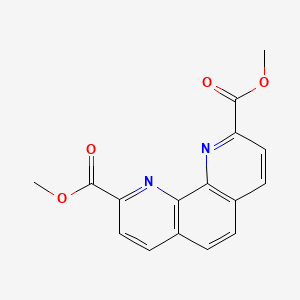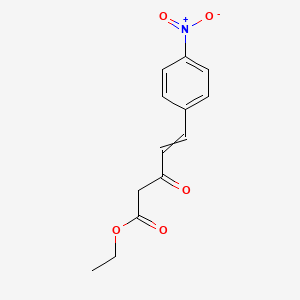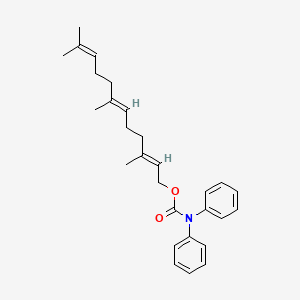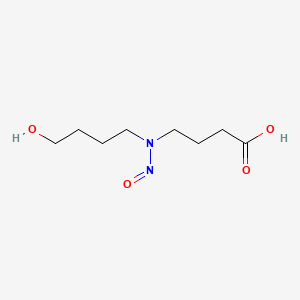
2-Bromo-4-(2-bromoethyl)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(2-bromoethyl)octane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of bromine atoms attached to an octane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-bromoethyl)octane typically involves the bromination of octane derivatives. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to generate bromine radicals .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes where octane derivatives are treated with bromine or bromine-containing compounds under controlled conditions. The reaction parameters, such as temperature, solvent, and concentration, are optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions
2-Bromo-4-(2-bromoethyl)octane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atoms can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions (E2): The compound can undergo dehydrohalogenation to form alkenes in the presence of strong bases like potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used.
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) are used to induce elimination.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
科学的研究の応用
2-Bromo-4-(2-bromoethyl)octane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of alkyl halides on biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-4-(2-bromoethyl)octane involves its reactivity as an alkyl halide. The bromine atoms can participate in nucleophilic substitution reactions, where they are replaced by nucleophiles. The compound can also undergo elimination reactions to form alkenes. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
類似化合物との比較
Similar Compounds
2-Bromooctane: Similar in structure but lacks the additional bromoethyl group.
4-Bromo-2-(2-bromoethyl)hexane: A shorter chain analog with similar reactivity.
2,4-Dibromooctane: Contains two bromine atoms but in different positions.
特性
CAS番号 |
79023-48-6 |
|---|---|
分子式 |
C10H20Br2 |
分子量 |
300.07 g/mol |
IUPAC名 |
2-bromo-4-(2-bromoethyl)octane |
InChI |
InChI=1S/C10H20Br2/c1-3-4-5-10(6-7-11)8-9(2)12/h9-10H,3-8H2,1-2H3 |
InChIキー |
FPJZMNOZWDTAST-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCBr)CC(C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


